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Compound of Interest

Compound Name: 4-Aminopyridazine

Cat. No.: B156604 Get Quote

Introduction: 4-Aminopyridazine (CAS No: 20744-39-2), a key heterocyclic amine, serves as a

vital building block in medicinal chemistry and materials science.[1][2] Its structural and

electronic properties, which dictate its reactivity and potential applications, are elucidated

through various spectroscopic techniques. This technical guide provides an in-depth overview

of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data

for 4-aminopyridazine, complete with experimental protocols and a generalized analytical

workflow. This document is intended for researchers, scientists, and professionals in drug

development who require a detailed understanding of this compound's spectroscopic

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the molecular structure of a

compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for

4-aminopyridazine.

¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The data presented below was obtained in deuterated dimethyl

sulfoxide (DMSO-d₆).[3]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.98 - 8.00 Multiplet 1H H-6 (Pyridazine)

7.81 - 7.85 Multiplet 1H H-3 (Pyridazine)

6.00 Broad Singlet 1H H-5 (Pyridazine)

2.51 Broad Singlet 2H -NH₂

Table 1: ¹H NMR

spectroscopic data for

4-aminopyridazine in

DMSO-d₆.[3]

¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. While

specific experimental data for 4-aminopyridazine is not readily available in public databases,

the expected chemical shift ranges can be predicted based on the electronic environment of

the pyridazine ring and the amino substituent.

Chemical Shift (δ) ppm (Predicted) Carbon Atom Assignment

~155 - 165 C-4

~145 - 155 C-3, C-6

~110 - 120 C-5

Table 2: Predicted ¹³C NMR chemical shifts for

4-aminopyridazine.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The following table outlines the expected

characteristic absorption bands for 4-aminopyridazine based on its structure.[1]
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Wavenumber (cm⁻¹)
(Predicted)

Vibration Type Functional Group

3300 - 3500 N-H Stretch (symm. & asymm.) Primary Amine (-NH₂)

> 3000 C-H Stretch Aromatic (Pyridazine)

~1600 - 1650 N-H Bend (Scissoring) Primary Amine (-NH₂)

~1400 - 1600 C=C and C=N Ring Stretch Aromatic (Pyridazine)

Table 3: Predicted FT-IR

absorption bands for 4-

aminopyridazine.[1]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. The molecular weight of 4-aminopyridazine is 95.10 g/mol .[2] The molecule contains an

odd number of nitrogen atoms (3), and therefore, according to the Nitrogen Rule, its molecular

ion peak ([M]⁺) is expected to have an odd m/z value.

m/z Value Ion Assignment Ionization Method

95 [M]⁺ EI (Predicted)

96.0614 [M+H]⁺ ESI+ (HRMS)

Table 4: Mass spectrometry

data for 4-aminopyridazine.[1]

Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 4-aminopyridazine in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for

chemical shifts (δ = 0.00 ppm).

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (2-5 seconds) and a larger number of scans are typically

required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of solid 4-aminopyridazine with approximately 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

Transfer the fine powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.
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Background Spectrum: Record a background spectrum of the empty sample compartment to

subtract atmospheric (CO₂, H₂O) and instrumental contributions.

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquisition:

Scan the sample, typically over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of 4-aminopyridazine (e.g., 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Ionization Method:

Electrospray Ionization (ESI): Suitable for producing protonated molecules ([M+H]⁺). The

sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min). A

high voltage is applied to generate a fine spray of charged droplets, from which solvent

evaporates to yield gas-phase ions.

Electron Impact (EI): Suitable for generating the molecular ion ([M]⁺) and characteristic

fragment ions. The sample is introduced into the source, vaporized, and bombarded with a

high-energy electron beam (typically 70 eV).

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-

of-Flight) which separates them based on their mass-to-charge ratio.

Detection: An ion detector records the abundance of each ion, generating a mass spectrum

that plots relative intensity versus m/z.

Visualization of Analytical Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b156604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 4-aminopyridazine.

General Spectroscopic Analysis Workflow
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Click to download full resolution via product page

Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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